![molecular formula C9H7BrN2O2 B2864100 5-bromo-7-methyl-1H-indazole-3-carboxylic acid CAS No. 1360962-29-3](/img/structure/B2864100.png)
5-bromo-7-methyl-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-indazole-3-carboxylic acid is a chemical compound with the CAS Number: 1077-94-7. It has a molecular weight of 241.04 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
Molecular Structure Analysis
The InChI code for 5-bromo-1H-indazole-3-carboxylic acid is 1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) and the InChI key is AMJVXOOGGBPVCZ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-7-methyl-1H-indazole-3-carboxylic acid are not available, it’s worth noting that indazoles have been synthesized through various strategies including transition metal-catalyzed reactions and reductive cyclization reactions .Scientific Research Applications
Cancer Treatment
5-bromo-7-methyl-1H-indazole-3-carboxylic acid and its derivatives have shown promise in the treatment of cancer. They have been observed to possess antiproliferative activity, particularly effective against colon and melanoma cell lines . These compounds can inhibit cell growth at low micromolar concentrations, indicating their potential as therapeutic agents in oncology.
Biological Research
In biological research, this compound serves as a crucial raw material for chemical synthesis, leading to the creation of other compounds with significant biological activities . Its role as a precursor in the synthesis of protein kinase inhibitors highlights its importance in the development of treatments for various diseases.
Pharmacology
The indazole derivative, specifically the ethyl ester of 5-bromo-1H-indazole-3-carboxylic acid, is noted for its use as a protein kinase inhibitor . Protein kinases play a vital role in cell signaling, and their inhibition is a key strategy in the treatment and prevention of diseases, including cancer.
Medicinal Chemistry
Indazole compounds, including 5-bromo-7-methyl-1H-indazole-3-carboxylic acid, are significant in medicinal chemistry due to their diverse biological activities . They are used in the synthesis of drugs with anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties.
Chemical Synthesis
This compound is primarily used in chemical synthesis as a building block for creating a variety of functional groups . Its versatility in synthesis makes it a valuable starting material for developing new pharmacologically active molecules.
Anti-Inflammatory Applications
Indazole derivatives have been synthesized and screened for their anti-inflammatory activities . The anti-inflammatory potential of these compounds makes them candidates for the development of new therapies for conditions like arthritis and other inflammatory diseases.
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Its derivative, 5-bromo-1h-indazole-3-carboxylic acid ethyl ester, has been reported to act as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. By inhibiting these kinases, the compound can potentially alter cellular processes such as cell division, metabolism, and signal transduction .
Biochemical Pathways
This could lead to downstream effects on cell cycle regulation, apoptosis, and other cellular processes .
Result of Action
As a potential kinase inhibitor, it could potentially halt cell division, alter metabolic processes, or induce apoptosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-7-methyl-2H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRSACZEUSLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(NN=C12)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1360962-29-3 |
Source
|
Record name | 5-bromo-7-methyl-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.